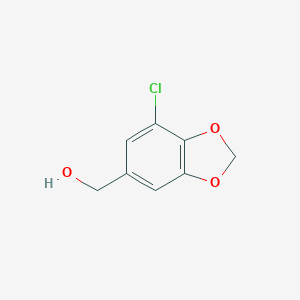
(7-Chloro-1,3-benzodioxol-5-yl)methanol
Übersicht
Beschreibung
“(7-Chloro-1,3-benzodioxol-5-yl)methanol” is a chemical compound with the molecular formula C8H7ClO3 . It has an average mass of 186.592 Da and a monoisotopic mass of 186.008377 Da .
Molecular Structure Analysis
The molecular structure of “(7-Chloro-1,3-benzodioxol-5-yl)methanol” is defined by its molecular formula, C8H7ClO3 . Further details about its structure are not available in the retrieved resources.Physical And Chemical Properties Analysis
“(7-Chloro-1,3-benzodioxol-5-yl)methanol” has a molecular formula of C8H7ClO3 and a molecular weight of 186.59 . Additional physical and chemical properties are not specified in the available resources.Wissenschaftliche Forschungsanwendungen
Anticancer Research
(7-Chloro-1,3-benzodioxol-5-yl)methanol may be investigated for its potential anticancer properties. Derivatives of benzodioxol have been studied for selective toxicity towards cancer cells over normal cells, indicating a promising area for further research .
Selective Toxicity Analysis
Research could focus on the compound’s selectivity profile, determining its effectiveness in targeting cancer cells while sparing healthy ones, which is crucial for reducing side effects in cancer therapy .
Synthesis of Novel Compounds
The compound can serve as a precursor in the synthesis of novel benzodioxol derivatives with potential pharmacological activities, as indicated by studies on similar structures .
Biochemical Research
As a biochemical available for proteomics research, (7-Chloro-1,3-benzodioxol-5-yl)methanol can be used in the study of protein interactions and functions within biological systems .
Molecular Characterization
It can be used in studies involving molecular characterization techniques such as IR spectroscopy to understand the structural properties of new benzodioxol derivatives .
Material Science Research
Its chemical properties could also be explored in material science for the development of novel materials with specific optical or electronic characteristics.
Design, synthesis, and anticancer evaluation of 1-benzo[1,3]dioxol-5-yl… Characterization and Investigation of Novel Benzodioxol Derivatives as… (7-chloro-1,3-benzodioxol-5-yl)methanol (CAS 179110-08-8)
Wirkmechanismus
- Indoles, a structurally related class of molecules, have been studied for their anticancer activity. Microtubules and tubulin proteins are common targets for antitubulin agents . These agents modulate microtubule assembly, leading to mitotic blockade and cell apoptosis.
Target of Action
Pharmacokinetics (ADME)
Eigenschaften
IUPAC Name |
(7-chloro-1,3-benzodioxol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c9-6-1-5(3-10)2-7-8(6)12-4-11-7/h1-2,10H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWCGDRZCGPHEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=CC(=C2)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Chloro-1,3-benzodioxol-5-yl)methanol | |
CAS RN |
179110-08-8 | |
| Record name | (7-chloro-1,3-dioxaindan-5-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




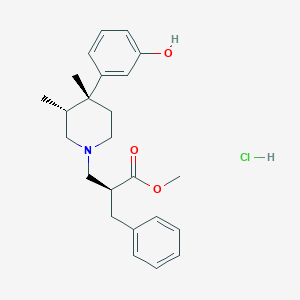


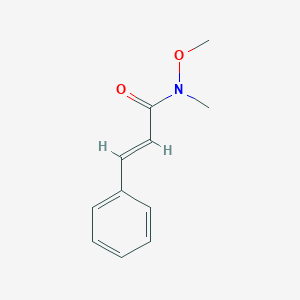
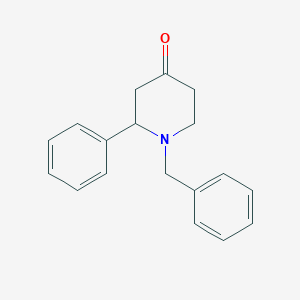
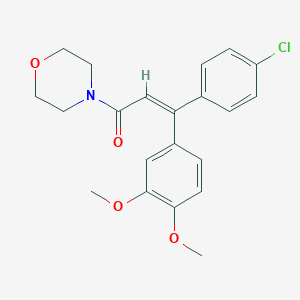
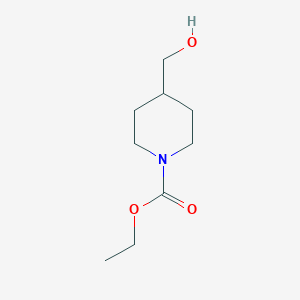
![7-(4-Nitro-1,2,5-oxadiazol-3-yl)-3-oxa-2,4,6-triaza-7-azonia-8-azanidabicyclo[3.3.0]octa-1,4,6-triene](/img/structure/B180248.png)

![2-[(4-Iodophenyl)amino]acetic acid](/img/structure/B180258.png)
